BenchChemオンラインストアへようこそ!

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid

Chk1 inhibitor selectivity CDK1 counter-screen kinase profiling

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid (CAS 701223-63-4; synonym: N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)glycine) is a synthetic, ATP-competitive inhibitor of the serine/threonine-protein kinase Chk1. The compound belongs to the furo[2,3-d]pyrimidine chemotype—a purine bioisostere scaffold extensively explored for kinase inhibition.

Molecular Formula C20H15N3O3
Molecular Weight 345.358
CAS No. 701223-63-4
Cat. No. B2475911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid
CAS701223-63-4
Molecular FormulaC20H15N3O3
Molecular Weight345.358
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC(=O)O)C4=CC=CC=C4
InChIInChI=1S/C20H15N3O3/c24-15(25)11-21-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)26-20(17)23-12-22-19/h1-10,12H,11H2,(H,24,25)(H,21,22,23)
InChIKeyVXTCEUDVOCLEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CAS 701223-63-4: (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid – Core Identity and Kinase-Targeting Profile for Procurement Specification


(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid (CAS 701223-63-4; synonym: N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)glycine) is a synthetic, ATP-competitive inhibitor of the serine/threonine-protein kinase Chk1 [1]. The compound belongs to the furo[2,3-d]pyrimidine chemotype—a purine bioisostere scaffold extensively explored for kinase inhibition [2]. Its molecular formula is C₂₀H₁₅N₃O₃ (MW 345.35 g/mol), and it is commercially supplied at purities typically ranging from 93% to 98% . Originally disclosed in a structure-based drug design program at Vernalis (R&D), this compound served as a tool molecule for elucidating hydrogen-bonding contributions to Chk1–ligand affinity [1].

Why Substituting (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid with Close Furo[2,3-d]pyrimidine Analogs Compromises Experimental Reproducibility


Within the furo[2,3-d]pyrimidine series, even single-atom modifications to the C4-amino side chain profoundly alter kinase selectivity, binding mode, and biochemical potency [1]. Swapping the terminal carboxylic acid for an alcohol (ethanol analogue, compound 2) preserves Chk1 affinity but introduces measurable off-target activity against CDK1 that is absent in the acetic acid derivative [1][2]. Conversely, extending the side chain by a single methylene unit (propanol analogue, compound 15) or replacing it with bulkier substituents results in a complete loss of Chk1 inhibition (IC₅₀ >100 µM) [1][3]. These steep structure–activity relationships mean that even seemingly conservative generic substitutions yield compounds with divergent selectivity fingerprints and/or inactive phenotypes, rendering direct interchangeability unreliable [1].

Quantitative Evidence Guide: Measured Differentiation of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid Against Structural Analogues


Kinase Selectivity: Absence of CDK1 Off-Target Activity Distinguishes the Acetic Acid Derivative from Its Ethanol Analog

The acetic acid derivative (CAS 701223-63-4; compound 4) exhibits no measurable inhibition of human CDK1 at concentrations up to 200 µM, whereas its closest structural analogue—the ethanol derivative (compound 2, CAS not assigned; PDB ligand PFQ)—inhibits CDK1 with an IC₅₀ of approximately 200 µM under identical assay conditions [1][2]. Both compounds share comparable Chk1 potency, making CDK1 counter-screen activity the key selectivity discriminator.

Chk1 inhibitor selectivity CDK1 counter-screen kinase profiling

PKA Selectivity: Acetic Acid Derivative Shows No PKA Inhibition, Contrasting with Other Furo[2,3-d]pyrimidine Compounds

The acetic acid derivative shows no inhibition of human PKA catalytic subunit at concentrations up to 200 µM (IC₅₀ >200,000 nM), indicating selectivity against this closely related AGC-family kinase [1][2]. In contrast, other furo[2,3-d]pyrimidine derivatives with different C4-amino substituents have been reported to exhibit measurable PKA cross-reactivity, emphasizing that PKA selectivity within this chemotype is not uniform [3].

PKA selectivity kinase panel screening off-target profiling

Side-Chain Length Sensitivity: Propanol Homologue Abolishes Chk1 Affinity, Confirming Criticality of the Acetic Acid Side Chain

Extension of the C4-amino side chain by a single methylene unit—from the acetic acid of the target compound to the propanol of compound 15 (BDBM14813)—results in complete loss of Chk1 binding (IC₅₀ >100,000 nM vs. 22,900 nM) [1]. This dramatic loss of affinity, attributable to steric clash with Ser147 in the Chk1 active site [2], demonstrates that the two-atom carboxylic acid side chain occupies a geometrically constrained pocket that cannot accommodate longer substituents.

structure–activity relationship side-chain geometry Chk1 binding pharmacophore

Crystallographically Resolved Binding Mode: Hydrogen-Bond Network Documented at 2.10 Å Resolution Enables Structure-Guided Optimization

The co-crystal structure of the acetic acid derivative bound to human Chk1 (PDB ID: 2BRH) has been solved at 2.10 Å resolution, revealing a specific hydrogen-bond network that includes interactions with the kinase hinge backbone (Glu85, Cys87) and a direct hydrogen bond between the carboxylic acid moiety and Ser147 [1]. Critically, this interaction differs by a single hydrogen bond from that of the ethanol analogue (PDB ID: 2BRB, ligand PFQ), and the paper quantifies that this single hydrogen bond contributes a fraction of the measured ~10-fold difference in binding affinity between related ligand pairs [1]. The crystallographic data thus provide a precise structural rationale for the selectivity profile observed in biochemical assays.

co-crystal structure structure-based drug design hydrogen-bond analysis

Chk1 Inhibitory Potency: Moderate Affinity with Well-Characterized Assay Reproducibility Across Independent Data Sources

The acetic acid derivative inhibits human Chk1 with an IC₅₀ of 22.9 µM (22,900 nM) as reported in the primary literature and corroborated by BindingDB (IC₅₀ 20,900–22,900 nM across multiple assay entries) [1][2]. For reference, the initial screening hit compound 1 (bearing p-methoxyphenyl groups) showed a somewhat more potent IC₅₀ of 15.4 µM [1]. While the acetic acid derivative is not the most potent furo[2,3-d]pyrimidine Chk1 inhibitor (cf. compound 9, IC₅₀ 5.1 µM [3]), its activity falls within a tractable range for tool compound applications and is substantiated by multiple independent data points, providing confidence in lot-to-lot consistency.

Chk1 IC₅₀ enzyme inhibition assay reproducibility

Recommended Application Scenarios for (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid Based on Quantitative Differentiation Evidence


Chk1-Selective Biochemical Profiling Requiring Minimal CDK1/PKA Cross-Reactivity

In kinase selectivity panels where distinguishing Chk1 inhibition from CDK1 and PKA activity is critical, the acetic acid derivative (IC₅₀ >200 µM against CDK1 and PKA) provides a cleaner pharmacological tool than the ethanol analogue (compound 2), which retains measurable CDK1 inhibition at 200 µM [1]. This makes it suitable as a reference Chk1 inhibitor in counter-screen assays designed to validate target engagement specificity.

Structure-Based Drug Design and Computational Docking Studies Leveraging a Co-Crystal Structure

The availability of PDB entry 2BRH (2.10 Å resolution) enables computational chemists to perform molecular docking, free-energy perturbation (FEP), and fragment-growing studies using experimentally validated binding poses [1]. The structurally characterized hydrogen bond between the carboxylic acid and Ser147 provides a design handle for optimizing Chk1 affinity while maintaining the selectivity window established by biochemical profiling.

SAR Studies Investigating Side-Chain Geometry Constraints at the Chk1 ATP-Binding Site

The steep loss of Chk1 activity upon side-chain extension (propanol analogue: IC₅₀ >100 µM vs. acetic acid: IC₅₀ 22.9 µM [1]) makes the compound an ideal reference point for systematic SAR exploration of the ribose-pocket region. Medicinal chemists can use this compound as a benchmark to test whether new substituents can be accommodated without the steric penalties documented for longer alkyl chains.

Procurement Specification for Reproducible Chk1 Inhibitor Tool Compound Use

Given the compound's well-documented biochemical activity across multiple independent data sources (BindingDB, PDBbind, primary literature) [1][2], procurement from vendors specifying purity ≥93% (e.g., Fluorochem F511717; AchemBlock CAS 701223-63-4 at 95% purity) ensures lot-to-lot reproducibility. Researchers should avoid substituting with the ethanol analogue unless CDK1 counter-screen data are explicitly acceptable for their experimental design.

Quote Request

Request a Quote for (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.